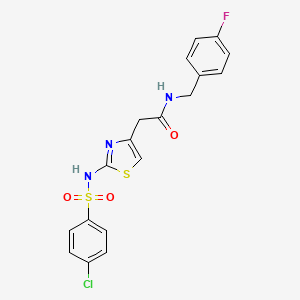
N-(1-Cyanocyclobutyl)-N-(2-hydroxyethyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Cyanocyclobutyl)-N-(2-hydroxyethyl)prop-2-enamide, also known as CCPA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CCPA belongs to a class of compounds known as adenosine agonists, which have been shown to have a wide range of physiological effects.
作用机制
N-(1-Cyanocyclobutyl)-N-(2-hydroxyethyl)prop-2-enamide acts as an adenosine agonist, binding to adenosine receptors and activating a cascade of intracellular signaling pathways. Specifically, N-(1-Cyanocyclobutyl)-N-(2-hydroxyethyl)prop-2-enamide binds to the A1 adenosine receptor subtype, which is primarily expressed in the heart and brain. Activation of the A1 receptor leads to a decrease in heart rate and blood pressure, as well as an increase in coronary blood flow.
Biochemical and Physiological Effects:
In addition to its cardiovascular effects, N-(1-Cyanocyclobutyl)-N-(2-hydroxyethyl)prop-2-enamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects, as well as neuroprotective effects in animal models of stroke and traumatic brain injury. N-(1-Cyanocyclobutyl)-N-(2-hydroxyethyl)prop-2-enamide has also been shown to have anti-cancer properties, inhibiting the growth and proliferation of various cancer cell lines.
实验室实验的优点和局限性
N-(1-Cyanocyclobutyl)-N-(2-hydroxyethyl)prop-2-enamide has several advantages for use in lab experiments. It is a highly selective adenosine agonist, meaning that it specifically activates the A1 receptor subtype without affecting other adenosine receptor subtypes. This makes it a useful tool for studying the physiological effects of A1 receptor activation. However, N-(1-Cyanocyclobutyl)-N-(2-hydroxyethyl)prop-2-enamide has some limitations as well. It has a relatively short half-life in vivo, meaning that its effects are transient and may require frequent dosing. Additionally, N-(1-Cyanocyclobutyl)-N-(2-hydroxyethyl)prop-2-enamide has poor water solubility, which can limit its use in certain experimental settings.
未来方向
There are several potential future directions for research on N-(1-Cyanocyclobutyl)-N-(2-hydroxyethyl)prop-2-enamide. One area of interest is the development of novel formulations that improve its solubility and bioavailability. Another area of interest is the investigation of its potential therapeutic applications in other disease states, such as cancer and neurodegenerative diseases. Finally, there is a need for further studies to elucidate the precise mechanisms of action of N-(1-Cyanocyclobutyl)-N-(2-hydroxyethyl)prop-2-enamide and its downstream effects on cellular signaling pathways.
合成方法
N-(1-Cyanocyclobutyl)-N-(2-hydroxyethyl)prop-2-enamide can be synthesized through a multi-step process that involves the reaction of cyclobutanone with malononitrile, followed by the addition of ethyl acetoacetate and the subsequent hydrolysis of the resulting intermediate. The final step involves the reaction of the resulting compound with hydroxylamine to yield N-(1-Cyanocyclobutyl)-N-(2-hydroxyethyl)prop-2-enamide.
科学研究应用
N-(1-Cyanocyclobutyl)-N-(2-hydroxyethyl)prop-2-enamide has been extensively studied for its potential therapeutic applications, particularly in the field of cardiovascular medicine. It has been shown to have potent antiplatelet and vasodilatory effects, making it a potential candidate for the treatment of conditions such as hypertension, angina, and stroke.
属性
IUPAC Name |
N-(1-cyanocyclobutyl)-N-(2-hydroxyethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-9(14)12(6-7-13)10(8-11)4-3-5-10/h2,13H,1,3-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWTWNROBZNSLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CCO)C1(CCC1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclobutyl)-N-(2-hydroxyethyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


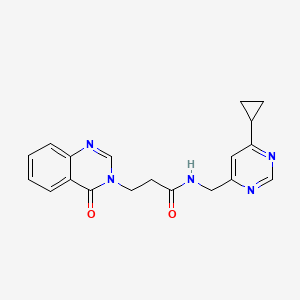
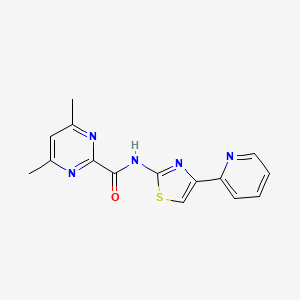
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-fluoropyridin-3-yl)methanone](/img/structure/B2774294.png)
![(Z)-4-butoxy-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzohydrazide](/img/structure/B2774296.png)
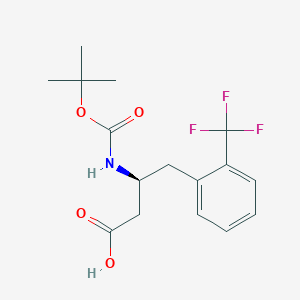
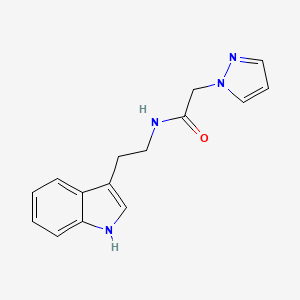
![2-(4-Chlorophenyl)-5-{[(4-fluorobenzoyl)oxy]ethanimidoyl}-4-methyl-1,3-thiazole](/img/structure/B2774299.png)


![methyl 4-(2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2774304.png)
![1-[(2-Hydroxynaphthalen-1-yl)methyl]piperidine-4-carboxamide](/img/structure/B2774309.png)

